Silver nitrate

Overview

Description

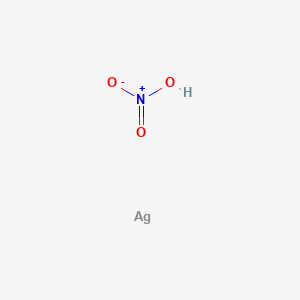

Silver nitrate is an inorganic compound with the chemical formula AgNO₃. It is a versatile precursor to many other silver compounds and is known for its stability and solubility in water. Historically, it was referred to as “lunar caustic” due to its association with the moon by ancient alchemists . This compound is widely used in various fields, including medicine, photography, and analytical chemistry .

Preparation Methods

Silver nitrate is typically prepared by dissolving pure silver in nitric acid. The reaction produces this compound, water, and nitrogen oxides. The general reaction is as follows :

[ 3Ag + 4HNO₃ \rightarrow 3AgNO₃ + 2H₂O + NO ]

In industrial settings, this compound is produced in large quantities by dissolving silver in dilute nitric acid. The solution is then evaporated to crystallize the this compound . The resulting crystals are transparent and melt at 212°C (414°F) .

Chemical Reactions Analysis

Silver Nitrate (AgNO3)

This compound is a chemical compound that consists of an ionic bond between the silver cation (Ag+) and the nitrate anion (NO3–) . this compound, previously known as lunar caustic, is produced by dissolving silver in nitric acid . It is highly soluble in water and other solvents . this compound is a forerunner in most silver compounds, including those for photography, and has antiseptic properties that make it useful in medicine .

Chemical Reactions of this compound

-

Reaction with Copper: this compound reacts with copper (Cu) to form copper(II) nitrate (Cu(NO3)2) and silver (Ag) . The reaction is a redox reaction where this compound is reduced and copper is oxidized, also known as a single replacement reaction because copper replaces silver in the this compound . The balanced chemical equation is:

In this reaction, this compound and copper are the reactants, while copper(II) nitrate and silver are the products . Silver is a precipitant because it is a new solid substance formed by a chemical reaction between soluble this compound and copper .

Reactants Products Type of Reaction This compound (AgNO3) and Copper (Cu) Copper(II) nitrate (Cu(NO3)2) and Silver (Ag) Redox/Single Replacement -

Reaction with Tannins: this compound also reacts with tannins, large chemicals composed of carbon, hydrogen, and oxygen . Tannins, such as tannic acid (C76H52O46), have many parts called phenols . These phenols can be oxidized and reduce this compound, producing nitric acid (HNO3) . The balanced redox reaction is:

-

Decomposition by Heating: When this compound is heated to 440°C, it decomposes completely into oxygen, nitrogen dioxide, and silver . this compound on decomposition gives silver, oxygen gas, and nitrite .

Mole Ratios

The ratios of coefficients in a balanced chemical equation represent the mole ratios that govern the disappearance of reactants and the appearance of products . Knowing the mole ratios in a balanced chemical equation is essential for solving stoichiometry problems . The reaction of copper metal with this compound solution is a single replacement reaction .

Limiting Reactant

The reaction between this compound and copper continues until one of the reactants is completely consumed . Once one of the reactants is gone, the reaction stops, leaving the other reactant . The reactant that runs out first is the limiting reactant .

Factors Affecting the Completion of Reaction

Several factors may affect the completion of the reaction between copper and this compound :

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of silver nitrate involves the release of free silver ions, which precipitate bacterial proteins by combining with chloride in tissues to form silver chloride. This process coagulates cellular proteins, forming an eschar that helps control bleeding and prevent infection . Silver ions also inhibit the growth of both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Silver nitrate is often compared with other silver compounds, such as silver chloride and silver bromide. Unlike this compound, silver chloride and silver bromide are more sensitive to light and are primarily used in photographic applications . This compound is unique in its stability and versatility, making it suitable for a broader range of applications .

Similar Compounds

Silver Chloride (AgCl): Used in photographic emulsions and as an antimicrobial agent.

Silver Bromide (AgBr): Also used in photographic emulsions due to its light sensitivity.

Silver Sulfate (Ag₂SO₄): Used in analytical chemistry for gravimetric analysis.

This compound’s unique properties, such as its stability and solubility, make it a valuable compound in various scientific and industrial applications.

Biological Activity

Silver nitrate (AgNO₃) is a chemical compound that has been widely studied for its biological activity, particularly in antimicrobial applications. Its efficacy and mechanisms of action vary based on concentration, leading to distinct biological effects. This article explores the biological activity of this compound, highlighting its antimicrobial properties, therapeutic uses, and relevant case studies.

This compound exhibits a dual mechanism of action depending on its concentration:

-

Low Concentrations :

- At lower concentrations (around 1 mM), this compound promotes the synthesis of silver nanoparticles through bacterial processes. For instance, Bacillus licheniformis can convert silver ions into nanoparticles while remaining viable .

- The synthesis involves respiratory nitrate reductase, which facilitates the reduction of Ag⁺ ions to metallic silver .

-

High Concentrations :

- Higher concentrations (≥5 mM) lead to bacterial cell death. The primary mechanisms include:

- Protein Denaturation : Silver ions bind to thiol groups in proteins, disrupting their function .

- DNA Interference : Silver ions can condense DNA, inhibiting replication .

- Induction of Apoptosis : The process of programmed cell death (PCD) has been observed in bacteria exposed to high levels of this compound, characterized by DNA fragmentation and the formation of apoptotic bodies .

- Higher concentrations (≥5 mM) lead to bacterial cell death. The primary mechanisms include:

Antimicrobial Activity

This compound is recognized for its broad-spectrum antimicrobial activity against various pathogens. Its effectiveness is particularly notable against antibiotic-resistant strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC for Bacillus licheniformis is 5 mM, where higher concentrations result in complete inhibition of bacterial viability .

- Resistance Management : With increasing antibiotic resistance in hospital settings, this compound serves as a critical alternative due to its non-toxic nature towards human cells while being lethal to bacteria .

Therapeutic Applications

This compound has been utilized in several medical contexts:

- Urology : It has been effectively used for treating hemorrhagic cystitis and interstitial cystitis. A study involving 10 pediatric patients demonstrated that instillation of 0.5-1% this compound solutions led to cessation of bladder hemorrhage within 24-48 hours .

- Seroma Treatment : Recent case studies have documented the successful use of this compound in refractory seromas post-surgery. In two cases, application of a 20% this compound solution resulted in complete resolution within 7 to 14 days .

Case Study 1: Hemorrhagic Cystitis

A group study involving children with malignant diseases showed that this compound irrigation effectively controlled bladder hemorrhage. Out of 10 patients treated, 9 experienced cessation of bleeding post-treatment .

Case Study 2: Refractory Seroma

In two patients with recurrent seromas after axillary surgery, application of this compound led to significant reduction and eventual resolution within two weeks. This treatment was noted for its minimal side effects compared to traditional surgical interventions .

Comparative Efficacy Table

Q & A

Basic Research Questions

Q. How can silver nitrate be effectively used to control microbial contamination in plant tissue culture experiments?

this compound (AgNO₃) is added to Murashige and Skoog (MS) media at concentrations of 5–10 mg/L to reduce bacterial and fungal contamination. A Completely Randomized Design (CRD) with ANOVA and Duncan’s multiple range tests (P < 0.05) confirmed that higher AgNO₃ concentrations significantly lower contamination rates compared to controls . Methodologically, explants should be surface-sterilized before culturing, and AgNO₃ concentrations must be optimized to avoid cytotoxicity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential protocols include:

- PPE : Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods or NIOSH/MSHA-approved respirators if dust/fume exposure exceeds limits .

- Waste disposal : Collect spills and dispose of according to local/international regulations to avoid environmental toxicity .

Q. How can precipitation titration with this compound standardize halide ion quantification?

AgNO₃ reacts with halides (Cl⁻, Br⁻, I⁻) to form insoluble precipitates (e.g., AgCl). A Mohr or Volhard titration method is recommended:

- Endpoint detection : Chromate indicator (Mohr) or thiocyanate back-titration (Volhard) .

- Calibration : Use AgNO₃ solutions of known molarity (e.g., 0.1 M) and account for ionic strength variations .

Advanced Research Questions

Q. How can reaction kinetics be modeled for silver nanoparticle synthesis using AgNO₃ and plant extracts?

UV-vis spectroscopy (absorbance peak at ~400 nm) tracks nanoparticle formation kinetics. A simplex lattice design (e.g., Design-Expert 12®) optimizes factors like AgNO₃ concentration and extract ratios. For example, a 1:4 ratio of Solanum nigrum extract to 1 mM AgNO₃ maximizes absorbance, indicating optimal reduction efficiency . Kinetic models should integrate time-dependent spectral shifts and nanoparticle aggregation effects .

Q. What statistical methods resolve contradictions in AgNO₃-mediated reaction data (e.g., particle size vs. spectral changes)?

Conflicting data (e.g., black silver precipitates vs. expected metallic luster) arise from nanoparticle aggregation and plasmon resonance shifts. Use:

- Multivariate analysis : Orthogonal tests (e.g., 3 factors, 3 levels) to isolate variables like temperature or reducing agent concentration .

- Image analysis : Tools like VGStudio MAX 1.2.1 quantify particle size distribution from SEM/TEM images .

Q. How can redox methods recover this compound from laboratory waste for reuse in genetic analyses?

A copper-mediated redox reaction efficiently recovers AgNO₃:

- Procedure : Treat AgNO₃ residues with Cu metal to reduce Ag⁺ to Ag⁰, then dissolve Ag in HNO₃ to regenerate AgNO₃ .

- Validation : ICP-MS or gravimetric analysis confirms purity (>95%), making it suitable for cytogenetic staining .

Q. What experimental designs minimize variability in AgNO₃-based analytical techniques (e.g., apical leakage studies)?

For consistent results in apical leakage assays:

- Standardization : Use 3D image reconstruction (VGStudio MAX) to quantify AgNO₃ infiltration depth .

- Calibration : Interclass correlation coefficients (ICC > 0.8) ensure inter-examiner reliability .

- Controls : Include positive (no sealant) and negative (complete sealing) controls to validate AgNO₃ penetration thresholds .

Q. Methodological Resources

- Orthogonal Testing : Optimize AgNO₃ synthesis parameters (e.g., PVP/AgNO₃ molar ratio, temperature) via Taguchi or factorial designs .

- Spectroscopic Calibration : Establish calibration curves for Ag⁺ quantification using AAS or UV-vis, correcting for matrix effects .

- Environmental Compliance : Follow CFR 1910.1200 guidelines for AgNO₃ storage (36–85°F) and spill containment .

Properties

IUPAC Name |

silver;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.NO3/c;2-1(3)4/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGYOTSLMSWVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgNO3 | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | silver nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032042 | |

| Record name | Silver nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.873 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver nitrate appears as a colorless or white crystalline solid becoming black on exposure to light or organic material., Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals, Liquid, Colorless, odorless crystals; Soluble (122 grams in 100 cc of water at 0 deg C; [HSDB], ODOURLESS COLOURLESS OR WHITE CRYSTALS. | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

824 °F at 760 mmHg (Decomposes) (NTP, 1992), 440 °C (decomposes) | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), For more Solubility (Complete) data for SILVER NITRATE (6 total), please visit the HSDB record page., 122 G SOL IN 100 CC WATER @ 0 °C, 952 G SOL IN 100 CC WATER @ 190 °C, 1 g sol in 30 ml alcohol; 1 g sol in 6.5 ml boiling alcohol; 1 g sol in 253 ml acetone; readily sol in ammonia water, SOL IN ETHER, GLYCEROL, 245 g/100 g of water, Solubility in water: very good | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.35 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 5.35 | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

To elucidate the possible mechanism of initiation of lipid peroxidation in silver nitrate treated erythrocytes, the effect of AgNO3 on Hb catalyzed peroxidation of phospholipid liposomes was studied. Ag+ significantly increases the rate of Hb-catalyzed peroxidation. The inhibition of this effect by superoxide dismutase and catalase suggests that superoxide radical and H2O2 are involved. It was demonstrated also that Ag+ potentiates the Hb autoxidation and increases the binding of Hb to the erythrocyte membrane., Silver nitrate exhibits antiseptic, germicidal, astringent, and caustic or escharotic activity. These effects may result from silver ions readily combining with sulfhydryl, carboxyl, phosphate, amino, and other biologically important chemical groups. When silver ions interact with proteins, physical properties of the protein are usually altered; the protein may be denatured and precipitation usually occurs. Silver ions act on the surface of bacteria causing substantial changes in the cell wall and membrane. The germicidal activity of silver nitrate may be attributed to precipitation of bacterial proteins by liberated silver ions. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Heavy metal impurities, such as copper, lead and iron, are precipitated by increasing the pH of the solution to 5.5-6.5 with silver oxide and then boiling. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless rhombic cyrstals, Transparent large crystals or white small crystals | |

CAS No. |

7761-88-8 | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver nitrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95IT3W8JZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

414 °F (NTP, 1992), 212 °C | |

| Record name | SILVER NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILVER NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILVER NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1116 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.